molecular formula C8H6INO4 B1593988 Methyl 2-iodo-4-nitrobenzoate CAS No. 6326-42-7

Methyl 2-iodo-4-nitrobenzoate

Cat. No. B1593988
CAS RN: 6326-42-7
M. Wt: 307.04 g/mol
InChI Key: KRAIRAIRCFXHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-iodo-4-nitrobenzoate is a chemical compound with the molecular formula C8H6INO4 . It has a molecular weight of 307.04 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6INO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 307.04 g/mol . The compound has a topological polar surface area of 72.1 Ų . It has a complexity of 240 .

Scientific Research Applications

1. Use in Synthesis of Nitroisocoumarins

Methyl 2-iodo-4-nitrobenzoate has been utilized in the synthesis of nitroisocoumarins. This process involves a reaction with arylalkynyl copper(I) reagents, leading to the formation of 3-aryl-5-nitroisocoumarins through a Castro–Stephens coupling followed by in situ Cu-catalyzed ring-closure. This method contrasts with previous reports of cyclisation of analogous 2-iodobenzoate esters with alkynes, indicating a different cyclisation mode (Woon et al., 2006).

2. Role in Solubility Studies

Studies have also focused on determining the Abraham model solute descriptors for closely related chemicals, like 2-methyl-3-nitrobenzoic acid, in various organic solvents. These studies are crucial for predicting the solubility of similar compounds in additional organic solvents, contributing to a better understanding of their physical and chemical properties (Hart et al., 2017).

3. Application in Organic Chemistry Education

In the field of education, particularly in organic chemistry, the synthesis of derivatives like 4-amino-3-nitrobenzoic acid methyl ester from similar compounds is used as a teaching experiment. Such experiments demonstrate fundamental chemical reactions like Fischer esterification, aiding in the practical understanding of organic synthesis (Kam et al., 2020).

4. In Analytical Chemistry for Purity Analysis

Analytical methods have been developed for determining substances like 2-methyl-3-nitrobenzoic acid, closely related to this compound. These methods, such as gas chromatography after esterification with diazomethane, are vital for monitoring the purity of these types of materials, essential in both research and production (Xue & Nan, 2002).

5. Contribution to Crystallography

Research in crystallography has explored compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, which are structurally similar to this compound. These studies provide insights into the molecular arrangement and interactions like hydrogen bonding, contributing significantly to the field of crystal engineering (Portilla et al., 2007).

Safety and Hazards

The safety information for Methyl 2-iodo-4-nitrobenzoate indicates that it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound has a GHS07 pictogram, and its signal word is "Warning" .

Biochemical Analysis

Biochemical Properties

Methyl 2-iodo-4-nitrobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes that are involved in redox reactions, such as thiol oxidases. The nitro group in this compound can undergo reduction, forming reactive intermediates that can interact with cysteine residues in proteins. This interaction can lead to the formation of covalent bonds, thereby modifying the protein’s structure and function .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through covalent interactions. This compound can also impact gene expression by altering the activity of transcription factors. Additionally, this compound can influence cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The nitro group can undergo reduction to form reactive intermediates that can covalently bind to thiol groups in proteins. This binding can result in enzyme inhibition or activation, depending on the specific protein involved. Furthermore, this compound can induce changes in gene expression by modifying transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions but can degrade under certain conditions, such as exposure to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. High doses of this compound can be toxic, leading to adverse effects such as oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as nitroreductases, which reduce the nitro group to an amino group. This reduction can lead to the formation of intermediates that enter other metabolic pathways, such as the tricarboxylic acid cycle. The compound can also affect metabolic flux by interacting with key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins that facilitate its movement across cell membranes. Once inside the cell, the compound can accumulate in specific cellular compartments, depending on its interactions with binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s activity and function within the cell .

properties

IUPAC Name

methyl 2-iodo-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAIRAIRCFXHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283240
Record name methyl 2-iodo-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6326-42-7
Record name 6326-42-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-iodo-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-iodo-4-nitrobenzoic acid (9 g, 30.7 mmol), methanol (88 mL) and sulfuric acid (0.82 mL, 15.4 mmol) was heated to reflux overnight. The reaction solution was cooled down to 0° C. for 30 minutes. The solid was filtered to give the desired product (5.90 g, 62%). LCMS calculated for C8H71NO4(M+H)+: m/z=308.0.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step One
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-iodo-4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-iodo-4-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-iodo-4-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-iodo-4-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-iodo-4-nitrobenzoate
Reactant of Route 6
Methyl 2-iodo-4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.